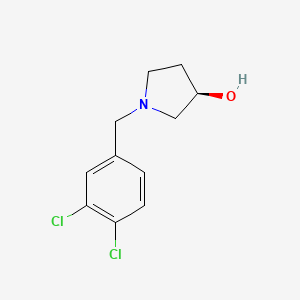(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
CAS No.: 1261234-98-3
Cat. No.: VC8063813
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261234-98-3 |
|---|---|
| Molecular Formula | C11H13Cl2NO |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | (3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m1/s1 |
| Standard InChI Key | NAPPFWAXGCBELF-SECBINFHSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1O)CC2=CC(=C(C=C2)Cl)Cl |
| SMILES | C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Core Structural Features
The molecule comprises a pyrrolidine ring (five-membered saturated nitrogen-containing heterocycle) substituted with:
-
A hydroxyl group (-OH) at the 3-position (C3).
-
A 3,4-dichlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring.
The (R) configuration at C3 is critical for stereochemical specificity, influencing pharmacological and physicochemical properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃Cl₂NO | |
| Molecular Weight | 245.04–246.13 g/mol | |
| SMILES | C1CN(C[C@@H]1O)CC2=C(C=CC(=C2)Cl)Cl | |
| CAS Number | 1261234-98-3 (discontinued) | |
| Purity (Commercial) | ≥95% |
Synthesis and Preparation
Asymmetric Synthesis
-
Chiral Auxiliary Strategy:
-
Protecting Group Manipulation:
Key Reagents and Conditions
-
Mesyl chloride (MsCl): Used to activate hydroxyl groups for substitution reactions .
-
Triethylamine (TEA): Base for scavenging HCl in alkylation steps .
-
Reductive Amination: Employed in related compounds (e.g., using NaBH₃CN with Ti(OiPr)₄) .
| Supplier | Purity | Quantity | Price (USD) | Status |
|---|---|---|---|---|
| CymitQuimica | ≥95% | 250 mg | Discontinued | |
| Thoreauchem | 98% | 500 mg | $150.00 | In stock |
| Vulcanchem | N/A | N/A | Inquiry-based |
Note: Prices exclude VAT and shipping costs .
Research Gaps and Future Directions
Unresolved Questions
-
Synthetic Scalability: Current methods for related compounds involve multi-step routes with moderate yields .
-
Metabolic Stability: No data exists on hepatic clearance or plasma protein binding.
-
Toxicity Profile: Acute and chronic toxicity studies remain unreported.
Recommended Studies
-
High-Throughput Screening (HTS): Test against panels of kinases, GPCRs, and ion channels.
-
In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution in rodents.
-
Catalytic Asymmetric Synthesis: Development of enantioselective routes to reduce costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume